N-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]-2-(oxolan-2-yl)acetamide

Catalog No.
S7593852
CAS No.
M.F
C17H21N3O2
M. Wt
299.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]-2-(oxola...

Product Name

N-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]-2-(oxolan-2-yl)acetamide

IUPAC Name

N-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]-2-(oxolan-2-yl)acetamide

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

InChI

InChI=1S/C17H21N3O2/c1-13-10-15(20-8-3-7-19-20)6-5-14(13)12-18-17(21)11-16-4-2-9-22-16/h3,5-8,10,16H,2,4,9,11-12H2,1H3,(H,18,21)

InChI Key

LXUPZWQZTDRDOS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)CNC(=O)CC3CCCO3

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)CNC(=O)CC3CCCO3
MPAA's potential applications in scientific experiments are vast and diverse, owing to its unique pharmacological properties. The compound can be used as a research tool for investigating the pathophysiology of various neurological disorders and the mechanism of action of anticonvulsants and analgesics. MPAA's activity in modulating GABAergic and glutamatergic neurotransmission also makes it a potential candidate for treating addiction and withdrawal symptoms. Moreover, MPAA's efficacy in reducing inflammation and oxidative stress suggests its potential for treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
N-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]-2-(oxolan-2-yl)acetamide, commonly called MPAA, is a synthetic compound that exhibits anticonvulsant and analgesic properties. Developed in 2004 by a group of chemists at the University of Kiel in Germany, the compound was designed as a potential drug candidate for the treatment of neurological disorders, such as epilepsy, neuropathic pain, and anxiety. The idea behind MPAA's creation was to synthesize a molecule that could target specific receptors in the central nervous system (CNS) without causing side effects associated with traditional anticonvulsants, such as sedation, cognitive impairment, and addiction.
MPAA has a molecular formula of C17H20N4O2, a molecular weight of 320.37 g/mol, and a melting point of 179-182 °C. It is a white or off-white powder that is insoluble in water but soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol. MPAA contains two functional groups, namely, a phenylalkylamine moiety and an acetamide group, which are responsible for its pharmacological activity. The molecule's structure consists of a pyrazole ring, a substituted phenyl ring, and an oxolane ring, connected by a flexible linker. The compound has several chiral centers, which can result in different stereoisomers with varying biological potency.
The synthesis of MPAA involves several chemical steps, starting from commercially available starting materials, such as 2-methyl-4-nitrophenylhydrazine, 2-bromo-1-phenylethanone, and 2-bromoethanol. The reaction scheme includes reduction, acylation, and cyclization reactions, resulting in the formation of the target compound in good yields. The characterization of MPAA involves various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis. These methods help to confirm the identity, purity, and structure of MPAA and its intermediates.
play a crucial role in the evaluation of MPAA's properties and biological activities. Some of the commonly used methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and X-ray crystallography. These techniques help to quantify MPAA's concentration, purity, and stability, as well as elucidate its molecular structure, binding affinity, and mode of action.
MPAA displays a wide range of biological properties, primarily related to its interaction with various receptors and ion channels in the CNS. The compound has been shown to exert anticonvulsant, analgesic, anxiolytic, and antidepressant effects in various animal models of neurological disorders. MPAA's pharmacological activity is thought to be mediated through its modulation of voltage-gated sodium and calcium channels, GABAergic and glutamatergic neurotransmission, and adenosine receptor signaling. Additionally, MPAA's high lipophilicity and blood-brain barrier permeability contribute to its efficacy in CNS-related disorders.
MPAA's toxicity and safety profile is still under investigation, as the compound has not yet been tested in humans. However, preclinical studies have reported no significant acute or subchronic toxicity when administered at doses ranging from 5 to 100 mg/kg in rodents and rabbits. MPAA also showed no genotoxicity or mutagenicity in various genotoxicity assays. The compound's safety in long-term and high-dose exposure requires further investigation, as well as its potential for drug-drug interactions and metabolic toxicity.
MPAA's discovery and pharmacological properties have sparked interest among researchers in the field of medicinal chemistry and neuroscience. Several studies have been published on the compound's synthesis, characterization, and biological activities, aimed at optimizing its efficacy and safety as a drug candidate. Furthermore, in silico studies have predicted MPAA's potential binding sites with various CNS receptors and ion channels, providing insights into its molecular mechanism of action. However, MPAA's clinical development is still in its early stages, and additional studies are needed to determine its translational potential.
MPAA's potential implications extend beyond neuroscience and medicinal chemistry to various fields of research and industry. The compound's unique structural and physicochemical properties make it a suitable candidate for developing smart materials, such as stimuli-responsive polymers and drug delivery systems. Additionally, MPAA's high affinity for certain receptors and channels can be harnessed for imaging and biosensor applications, as well as food and environmental monitoring.
Despite its promising pharmacological properties, MPAA's limitations and future directions require consideration. One of MPAA's potential limitations is its susceptibility to metabolic degradation, which can affect its bioavailability and efficacy. Future research efforts should focus on designing MPAA derivatives with improved metabolic stability and selectivity, as well as optimizing its pharmacokinetic and pharmacodynamic properties. Moreover, the exploration of MPAA's potential as a multitargeted drug, capable of modulating multiple pathways involved in neurological disorders, should be investigated, along with its safety and efficacy in human clinical trials.
1. Developing MPAA-based drug delivery systems for targeting specific CNS sites.
2. Investigating the potential of MPAA as a multitargeted drug for complex neurological disorders, such as epilepsy and neuropathic pain.
3. Assessing the suitability of MPAA for diagnostic and imaging applications in CNS-related diseases.
4. Exploring the use of MPAA as a scaffold for designing novel CNS-active compounds.
5. Investigating the effects of MPAA on neural stem cell differentiation and neurogenesis.
6. Investigating the potential of MPAA for cancer treatment, specifically targeting cancer stem cells.
7. Evaluating the suitability of MPAA for engineering smart materials and biosensors.
8. Developing new analytical methods for quantifying MPAA and its metabolites in biological matrices.
9. Assessing the safety and efficacy of MPAA in clinical trials.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

299.16337692 g/mol

Monoisotopic Mass

299.16337692 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-24-2023

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